2-(1-Naphthalen-1-ylethylidenehydrazinylidene)-1,3-thiazolidin-4-one
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Overview
Description
2-(1-Naphthalen-1-ylethylidenehydrazinylidene)-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene ring, a hydrazine moiety, and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Naphthalen-1-ylethylidenehydrazinylidene)-1,3-thiazolidin-4-one typically involves the condensation reaction between 1-(naphthalen-1-yl)ethan-1-one and hydrazinecarbothioamide . This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-Naphthalen-1-ylethylidenehydrazinylidene)-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
2-(1-Naphthalen-1-ylethylidenehydrazinylidene)-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as a nonnucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1. It exhibits antiviral activity by inhibiting the replication of the virus.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(1-Naphthalen-1-ylethylidenehydrazinylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, as an NNRTI, it binds to the reverse transcriptase enzyme of HIV-1, preventing the transcription of viral RNA into DNA . This inhibition disrupts the viral replication cycle, thereby reducing the viral load in infected cells.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-(1-(naphthalen-1-yl)ethylidene)hydrazine-1-carbothioamide
- N′-arylidene-2-[1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio]acetohydrazides
Uniqueness
2-(1-Naphthalen-1-ylethylidenehydrazinylidene)-1,3-thiazolidin-4-one is unique due to its combination of a naphthalene ring, hydrazine moiety, and thiazolidinone ring. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H13N3OS |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-(1-naphthalen-1-ylethylidenehydrazinylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H13N3OS/c1-10(17-18-15-16-14(19)9-20-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8H,9H2,1H3,(H,16,18,19) |
InChI Key |
PXLZXDOILQLRSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN=C1NC(=O)CS1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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